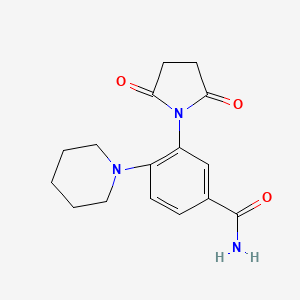![molecular formula C23H16ClN3O2 B5805075 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide, also known as CQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CQ belongs to a class of compounds known as quinolines, which have been identified as having a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious disease research, and neuroscience. In cancer research, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to inhibit autophagy, a process that is important for cancer cell survival. In infectious disease research, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been studied for its antimalarial properties, as well as its potential to inhibit the replication of viruses such as Zika and Ebola. In neuroscience, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been studied for its potential to enhance the clearance of beta-amyloid, a protein that is implicated in Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is complex and involves multiple pathways. In cancer cells, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and subsequent cell death. In infectious diseases, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is thought to inhibit the replication of viruses by altering the pH of the intracellular environment, which is necessary for viral replication. In Alzheimer's disease, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is thought to enhance the clearance of beta-amyloid by inhibiting lysosomal acidification, which is necessary for the degradation of beta-amyloid.
Biochemical and Physiological Effects:
4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy. In infectious diseases, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to reduce viral load and improve clinical outcomes. In Alzheimer's disease, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to reduce beta-amyloid levels and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has several advantages for lab experiments, including its availability, low cost, and well-established safety profile. However, there are also limitations to using 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide. One potential direction is the development of novel derivatives of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide that have improved efficacy and reduced toxicity. Another potential direction is the study of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide and its potential applications in various fields.
In conclusion, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is a promising compound with potential therapeutic applications in cancer research, infectious disease research, and neuroscience. Its well-established safety profile and availability make it an attractive option for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide can be achieved through several methods. One common method involves the reaction of 4-chlorobenzoic acid with 2-phenyl-4-quinolinecarboxaldehyde in the presence of a base, followed by the reaction with hydroxylamine hydrochloride to form the desired product.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O2/c24-17-12-10-16(11-13-17)22(25)27-29-23(28)19-14-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14H,(H2,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPSTOSTDJDZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(/C4=CC=C(C=C4)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)



![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)


![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)



